molecular formula C16H13ClF3N3O3 B2912549 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2034470-36-3

5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B2912549
CAS No.: 2034470-36-3
M. Wt: 387.74
InChI Key: YLUHOLVWVVCXEW-UHFFFAOYSA-N
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Description

5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic organic compound that features a pyrrolidine ring, a chloropyrimidine moiety, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, including:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyrimidine Moiety: This step may involve nucleophilic substitution reactions where a pyrimidine derivative is reacted with a chlorinating agent.

    Attachment of the Trifluoromethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenyl group.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the pyrimidine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it may be investigated for its potential as an enzyme inhibitor or receptor modulator, affecting various biological pathways.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to changes in the biological pathway.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyrrolidin-1-yl)phenyl)methanone: Lacks the chloropyrimidine and trifluoromethoxy groups.

    (3-(Trifluoromethoxy)phenyl)methanone: Lacks the pyrrolidine and chloropyrimidine groups.

    (5-Chloropyrimidin-2-yl)(3-(trifluoromethoxy)phenyl)methanone: Lacks the pyrrolidine group.

Uniqueness

The uniqueness of 5-chloro-2-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine lies in its combination of functional groups, which may confer specific biological activity or chemical reactivity not seen in the similar compounds listed above.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O3/c17-11-7-21-15(22-8-11)25-13-4-5-23(9-13)14(24)10-2-1-3-12(6-10)26-16(18,19)20/h1-3,6-8,13H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHOLVWVVCXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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